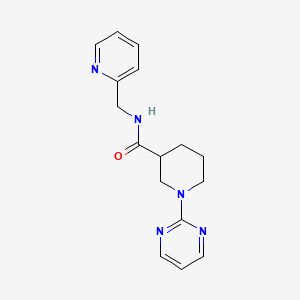![molecular formula C18H26N4O2 B7464123 N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Mecanismo De Acción
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide increases GABA levels in the brain, which can have a calming and anticonvulsant effect. GABA is the primary inhibitory neurotransmitter in the brain, and its levels are dysregulated in various neurological disorders, including epilepsy and addiction.
Biochemical and Physiological Effects:
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to increase GABA levels in the brain, which can have a range of physiological effects, including reducing seizure activity and anxiety. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to enhance the effectiveness of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy for epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has several advantages for lab experiments, including its high potency and specificity for GABA transaminase inhibition. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is relatively stable and can be easily synthesized in large quantities. However, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, including further studies on its potential therapeutic applications in neurological disorders, such as addiction and anxiety. In addition, there is a need for further research on the biochemical and physiological effects of N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, as well as its potential for off-target effects. Finally, there is a need for the development of more efficient synthesis methods for N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, as well as the development of more potent and selective GABA transaminase inhibitors.
Métodos De Síntesis
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-[4-(2-phenylethyl)piperazin-1-yl]acetic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has shown promising results in reducing seizure activity and withdrawal symptoms in animal models. In addition, N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been shown to enhance the effectiveness of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy for epilepsy.
Propiedades
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17(20-18(24)19-16-6-7-16)14-22-12-10-21(11-13-22)9-8-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRXRNMKQQFMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1,1,3,3,3-Hexafluoro-2-[4-[(4-methoxybenzoyl)amino]phenyl]propan-2-yl] 4-fluorobenzoate](/img/structure/B7464069.png)
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)


![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)

![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)